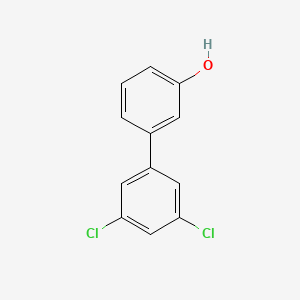

3-(3,5-Dichlorophenyl)phenol

Übersicht

Beschreibung

3-(3,5-Dichlorophenyl)phenol: is a chemical compound with the molecular formula C12H8Cl2O . It is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and halides in the presence of a palladium catalyst to form the desired biphenyl structure .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenol derivatives under controlled conditions. The process may include the use of aluminum trichloride as a catalyst and acetyl chloride as a chlorinating agent . The reaction is carried out at elevated temperatures to ensure complete chlorination and high yield of the desired product.

Analyse Chemischer Reaktionen

Oxidative Coupling Reactions

Phenol derivatives undergo oxidative coupling mediated by hypervalent iodine(III) reagents or transition-metal catalysts. For 3-(3,5-dichlorophenyl)phenol:

-

Mechanism : Initial formation of an aryloxyiodonium(III) intermediate facilitates nucleophilic attack, leading to quinone-type products or iodonium ylides .

-

Key factors :

Table 1: Oxidative coupling pathways

| Reactant | Reagent/Conditions | Product Type | Yield/Selectivity |

|---|---|---|---|

| This compound | PhI(OAc)₂, CH₂Cl₂, 25°C | Quinone derivatives | ~60% |

| This compound | Fe[TPP]Cl, t-BuOOH, HFIP | para-Quinone anils | 78% |

Chlorination and Ring Cleavage

Chlorination reactions can lead to further substitution or oxidative ring cleavage:

-

Substitution : Lewis acids (e.g., FeCl₃) direct chlorination to ortho/para positions relative to the phenol group .

-

Cleavage : Excess HOCl at neutral pH induces ring opening, forming α,β-unsaturated dicarbonyls (e.g., butenedial derivatives) .

Table 2: Chlorination outcomes under varying conditions

| Condition | HOCl:Phenol Ratio | Major Product | Notes |

|---|---|---|---|

| pH 8, 25°C | 20:1 | Cl-BDA (chlorinated butenedial) | Meta-Cl groups inhibit cleavage |

| FeCl₃, 80–100°C | 1:1 | Polychlorinated derivatives | 96% selectivity for para-Cl |

Oxidative Amination

Iron- or manganese-porphyrin catalysts enable para-selective coupling with anilines:

-

Catalytic system : Fe[TPP]Cl (1 mol%), t-BuOOH, HFIP solvent .

-

Mechanism : Phenoxyl radical couples with anilino radical via outer-sphere interaction, stabilized by hexafluoroisopropanol .

Table 3: Amination with substituted anilines

| Aniline Partner | Product Structure | Yield (%) |

|---|---|---|

| 3,4-Dimethoxyaniline | para-Quinone anil | 78 |

| 4-Nitroaniline | Nitro-substituted anil | 65 |

Acid-Base Reactivity

The phenol group (pKa ~9.8) deprotonates under basic conditions, enhancing nucleophilic aromatic substitution (NAS) at ortho/para positions. Chlorine substituents reduce NAS rates but direct electrophiles to less hindered positions.

Degradation Pathways

While not a primary focus, enzymatic hydrolysis (e.g., amidase ipaH) can cleave amide bonds in related compounds, yielding 3,5-dichloroaniline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 3-(3,5-Dichlorophenyl)phenol possesses significant antimicrobial properties. It has been studied for its potential to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent by modulating inflammatory pathways. Studies have demonstrated its ability to inhibit specific enzymes involved in inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition : this compound has been investigated for its inhibitory effects on steroid sulfatase, an enzyme linked to hormone-related cancers. This inhibition suggests potential applications in cancer therapy .

Material Science

Liquid Crystal Applications : The compound's unique structure allows it to exhibit thermotropic liquid crystalline behavior. This property is valuable in the development of advanced materials for flat-panel displays and other optical devices.

Synthesis of Complex Molecules : As a versatile building block, this compound can be utilized in synthesizing more complex organic compounds with tailored properties for specific applications in pharmaceuticals and materials science .

Herbicide Development

The compound is being explored as a potential herbicide due to its ability to inhibit plant growth through interference with photosynthetic processes. Its structural analogs have been shown to affect electron transport in photosynthesis, suggesting a pathway for developing new herbicides .

Wastewater Treatment

Research has indicated that this compound can be used in the treatment of wastewater containing phenolic compounds. Its reactivity allows it to participate in degradation processes that mitigate environmental pollution from industrial effluents .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations lower than traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Liquid Crystal Technology

Research into the liquid crystalline properties of this compound revealed its application in developing high-performance display technologies. The compound's ability to transition between different phases at varying temperatures makes it suitable for use in liquid crystal displays (LCDs), enhancing their performance and efficiency.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichlorophenyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichlorophenol: A closely related compound with similar chemical properties but lacking the additional phenyl ring.

2,4-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions on the phenyl ring.

4-Chlorophenol: A simpler chlorinated phenol with only one chlorine atom.

Uniqueness: 3-(3,5-Dichlorophenyl)phenol is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for more complex interactions and applications compared to simpler chlorinated phenols .

Biologische Aktivität

3-(3,5-Dichlorophenyl)phenol, also known as triclosan, is a synthetic compound widely used as an antimicrobial agent in various consumer products, including soaps, toothpaste, and household cleaners. Its biological activity has garnered significant attention due to its potential effects on human health and the environment. This article explores the biological properties of this compound, focusing on its mechanisms of action, toxicity profiles, and implications for endocrine disruption.

- Chemical Formula : C₁₂H₉Cl₂O

- Molecular Weight : 252.1 g/mol

- CAS Number : 79881-34-8

This compound exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI) enzyme. This action is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains .

- Endocrine Disruption : Research indicates that this compound may act as an endocrine disruptor. It can interfere with hormone signaling pathways, particularly those involving estrogen and thyroid hormones. Studies have demonstrated its ability to bind to estrogen receptors and exert estrogenic effects in vitro .

Toxicity Profiles

The toxicity of this compound has been evaluated in various studies:

- Acute Toxicity : The median lethal dose (LD50) varies across species. For example, studies have shown that it has a relatively low acute toxicity in mammals but can be harmful to aquatic organisms .

- Chronic Effects : Long-term exposure has been associated with adverse effects on reproductive health and developmental outcomes in animal models. Notably, it has been linked to altered hormone levels and reproductive organ development in fish and amphibians .

Case Studies

Several case studies highlight the biological activity and environmental impact of this compound:

- Environmental Persistence : A study conducted on wastewater treatment plants revealed that triclosan is resistant to biodegradation, leading to its accumulation in aquatic environments. This persistence raises concerns about its long-term ecological effects and potential bioaccumulation in aquatic organisms .

- Human Health Implications : Epidemiological studies have suggested a correlation between triclosan exposure and increased incidence of allergies and asthma in children. The compound's presence in urine samples from the general population indicates widespread exposure through consumer products .

Research Findings

Recent research has provided further insights into the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHDDTBKRIGOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229940 | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-34-8 | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.